Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate
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Overview
Description
Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate is a complex organic compound with the molecular formula C18H24Cl2N2O4 and a molecular weight of 403.3 g/mol . This compound is characterized by its unique structure, which includes two 3-chloro-2,2-dimethylpropanoyl groups attached to a benzene ring via amide linkages. It is used in various scientific research applications due to its distinct chemical properties.
Scientific Research Applications
Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Preparation Methods
The synthesis of Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate typically involves the reaction of 3,5-diaminobenzoic acid with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reagents like lithium aluminum hydride.
Substitution: The chlorine atoms in the 3-chloro-2,2-dimethylpropanoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atoms may participate in halogen bonding, further affecting the compound’s interactions with its targets .
Comparison with Similar Compounds
Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate can be compared with other similar compounds, such as:
Methyl 3,5-bis[(2,2-dimethylpropanoyl)amino]benzenecarboxylate: Lacks the chlorine atoms, which may result in different reactivity and biological activity.
Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate: Similar structure but with a different functional group, leading to variations in chemical behavior and applications.
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-17(2,9-19)15(24)21-12-6-11(14(23)26-5)7-13(8-12)22-16(25)18(3,4)10-20/h6-8H,9-10H2,1-5H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHOJQCRZUMZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)C(=O)OC)NC(=O)C(C)(C)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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